N-(4-benzoylphenyl)-2-iodobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H14INO2 |
|---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C20H14INO2/c21-18-9-5-4-8-17(18)20(24)22-16-12-10-15(11-13-16)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24) |
InChI Key |
JOHQSIRMHBNCNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Benzoylphenyl 2 Iodobenzamide
Retrosynthetic Disconnection Strategies for N-(4-benzoylphenyl)-2-iodobenzamide
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical and common disconnection occurs at the amide C-N bond. This is a standard strategy for amide synthesis, as numerous methods exist to form this linkage. amazonaws.comyoutube.com
This primary disconnection breaks the target molecule into two key synthons: a nucleophilic amine component and an electrophilic carboxylic acid (or derivative) component. These correspond to the real-world reagents 4-aminobenzophenone (B72274) and 2-iodobenzoic acid.
Figure 1: Retrosynthetic Disconnection of this compound
Further retrosynthetic analysis can be applied to the precursors themselves. 4-aminobenzophenone can be derived from Friedel-Crafts type reactions, while 2-iodobenzoic acid is commonly synthesized from anthranilic acid via a Sandmeyer reaction. wikipedia.orgresearchgate.net This multi-step analysis provides a clear and practical roadmap for the total synthesis of the target compound from basic starting materials.
Synthesis of Key Precursors: 4-aminobenzophenone and 2-iodobenzoic Acid Derivatives
The successful synthesis of this compound is critically dependent on the efficient preparation of its primary building blocks: 4-aminobenzophenone and derivatives of 2-iodobenzoic acid.
Advanced Synthetic Routes to 4-aminobenzophenone
4-Aminobenzophenone, also known as p-benzoylaniline, serves as the nucleophilic amine precursor in the synthesis. nih.govmedchemexpress.com It is an important intermediate used in the synthesis of various pharmaceuticals. nordmann.global Several methods for its preparation have been reported.
One established route involves the hydrolysis of an N-acylated precursor. Specifically, p-benzoylacetanilide can be refluxed in the presence of aqueous hydrochloric acid for several hours. Subsequent basification of the reaction mixture with sodium hydroxide, followed by extraction with an organic solvent like ether, yields 4-aminobenzophenone, which can be further purified by recrystallization from methanol. prepchem.com
A more modern and efficient approach utilizes a catalyzed Friedel-Crafts benzoylation. This method proposes the use of copper triflate as a reusable catalyst, presenting a greener alternative for synthesis. researchgate.net
Efficient Preparation of 2-iodobenzoic Acid Derivatives
2-Iodobenzoic acid is the electrophilic component in the amide bond formation. It is a well-known precursor for various reagents in organic synthesis, including mild oxidants like IBX and Dess-Martin periodinane. wikipedia.org
The most widely documented and practiced synthesis of 2-iodobenzoic acid is the Sandmeyer reaction, a method commonly taught in university chemistry labs. wikipedia.orgtexiumchem.com The process begins with the diazotization of anthranilic acid. This is achieved by treating the anthranilic acid with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. texiumchem.com The resulting diazonium salt is then treated with an iodide source, typically potassium iodide, which displaces the diazonium group to yield 2-iodobenzoic acid, liberating nitrogen gas in the process. wikipedia.orgtexiumchem.com
An alternative, though less common, synthesis route starts from the more accessible phthalic anhydride. This multi-step process involves hydrolysis of the anhydride, followed by a mercury substitution and finally an iodo substitution to arrive at the desired product. guidechem.com
Amide Bond Formation: Coupling Chemistry and Optimization
The final and crucial step in the synthesis of this compound is the formation of the amide bond by coupling 4-aminobenzophenone with 2-iodobenzoic acid. This transformation can be achieved through several distinct strategies, broadly categorized as reagent-based or catalyst-mediated approaches. nih.gov
Reagent-Based Coupling Approaches for Amide Synthesis
Reagent-based methods are the most traditional and widely used for amide synthesis. They rely on stoichiometric amounts of a "coupling reagent" to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. rsc.org
A primary method involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. 2-Iodobenzoic acid can be treated with a reagent like thionyl chloride to form 2-iodobenzoyl chloride. This highly electrophilic intermediate then readily reacts with 4-aminobenzophenone, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the final amide. A similar protocol has been reported for the reaction of substituted anilines with acid chlorides in an inert solvent like benzene (B151609). buet.ac.bd
Alternatively, a vast array of coupling reagents can facilitate the direct reaction between the carboxylic acid and the amine, avoiding the isolation of an acid chloride. nih.gov These reagents generate the activated species in situ. Common classes of coupling reagents include:
Carbodiimides : Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used. peptide.comresearchgate.net These reactions are often enhanced by the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP), which form highly reactive esters that improve yields and suppress side reactions. nih.gov
Phosphonium and Uronium/Aminium Salts : Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are known for their high efficiency, rapid reaction times, and low rates of racemization, making them powerful tools for constructing challenging amide bonds. peptide.com
Catalyst-Mediated Amidation Protocols
In response to the growing need for greener and more atom-economical chemical processes, catalyst-mediated amidation reactions have emerged as a significant area of research. sigmaaldrich.com These methods avoid the use of stoichiometric activating agents, thereby reducing waste.
Several catalytic systems have been developed for direct amide formation from carboxylic acids and amines. Boronic acid derivatives, for example, have been shown to effectively catalyze the amidation of carboxylic acids at room temperature. sigmaaldrich.com Another approach involves the use of transition metal catalysts. For instance, ruthenium-based catalysts have been employed in the dehydrogenative coupling of alcohols and amines to form amides, though this specific pathway is less direct for the target synthesis from 2-iodobenzoic acid. sigmaaldrich.com More directly applicable, rhodium(III) has been used to catalyze the amidation of aldehydes. researchgate.net While these specific examples may not be the standard for producing this compound, they represent the forefront of amidation chemistry and offer potential future pathways for its synthesis.
Regioselective Functionalization and Advanced C-H Activation Strategies in Benzamide (B126) Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds has become a transformative tool in modern organic synthesis, allowing for the construction of complex molecules from simple precursors without the need for pre-functionalized starting materials. rsc.org In the context of benzamide synthesis, these strategies offer novel pathways to introduce molecular complexity with high degrees of selectivity.
Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to these advanced methods. acs.orgnih.govmdpi.com The amide group itself can act as a directing group, guiding the metal catalyst to a specific C-H bond, most commonly at the ortho position. This directed C-H activation enables the regioselective introduction of a wide array of functional groups.
Palladium-Catalyzed C-H Functionalization: Palladium catalysis is a powerful method for the regioselective functionalization of benzamides. For instance, a highly regioselective ortho-arylation of N-(2-benzoylphenyl)benzamides has been achieved using a palladium(II) acetate (B1210297) catalyst with aryl iodides. thieme-connect.com This reaction proceeds via a C-H activation mechanism directed by the benzoylphenyl auxiliary group. thieme-connect.com Although the target molecule, this compound, already possesses an iodine atom, similar palladium-catalyzed C-H activation could be envisioned on the benzoylphenyl ring or on the 2-iodobenzoyl ring at positions other than the iodine-bearing carbon. For example, methods for the monoselective alkylation of ortho-C-H bonds in N-quinolyl benzamides using palladium catalysis have been developed, showcasing the ability to precisely control the degree of substitution. acs.org
Ruthenium and Rhodium-Catalyzed Reactions: Ruthenium catalysts, such as [{RuCl₂(p-cymene)}₂], have been effectively used for the ortho-arylation and alkenylation of N-alkyl benzamides with boronic acids. acs.orgnih.govacs.org These reactions exhibit high regioselectivity, even on sterically hindered substrates. acs.org Rhodium(III) catalysts have also been employed for the C-H activation and olefination of aryl C-H bonds, using directing groups like N-pentafluorophenyl benzamide, with air serving as the sole oxidant. acs.org Rhodium catalysis has also been applied to the synthesis of isoquinolones from benzamides and alkynes, demonstrating interesting meta-selectivity in certain cases. researchgate.net
Distal C-H Functionalization: While ortho-functionalization is common, achieving functionalization at the more distant meta and para positions presents a greater challenge. researchgate.net Recent strategies have employed specifically designed templates that create a large ring structure, positioning the catalyst to activate a distal C-H bond. For instance, nitrile-containing templates have been used to achieve palladium-catalyzed meta-olefination of related aromatic carbonyl compounds. researchgate.net This demonstrates the potential for highly tailored regiocontrol in the synthesis of complex benzamide derivatives.
Below is a table summarizing various C-H activation strategies applicable to benzamide synthesis.
| Catalyst System | Directing Group | Coupling Partner | Position Functionalized | Reference |
| Pd(OAc)₂ / AgOAc | N-(2-benzoylphenyl) | Aryl iodide | ortho to amide on the N-phenyl ring | thieme-connect.com |
| [{RuCl₂(p-cymene)}₂] / AgSbF₆ | N-alkyl amide | Boronic acid | ortho to amide on the benzoyl ring | acs.orgnih.gov |
| Rh(III) / Air | N-pentafluorophenyl amide | Olefin | ortho to amide on the benzoyl ring | acs.org |
| Co(acac)₂ / AgNO₃ | Quinoline amide | Alkyne | ortho to amide on the benzoyl ring | nih.gov |
| Pd(OAc)₂ / Noncovalent H-bonding | Carbonyl | Olefin | meta to carbonyl group | acs.org |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org In the synthesis of this compound and other fine chemicals, these principles are increasingly being applied to improve sustainability.
Alternative Solvents and Reaction Conditions: A key aspect of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods have been developed for the synthesis of related heterocycles like isoquinolones via Rh(III)-catalyzed C-H activation of benzamides in aqueous media, using air as the oxidant. researchgate.net Biomass-derived solvents, such as gamma-valerolactone (B192634) (GVL), have also proven effective for ruthenium- and cobalt-catalyzed C-H arylations of benzamides. rsc.org Furthermore, solvent-free, or neat, reaction conditions represent an even greener approach. The N-benzoylation of various amines has been successfully achieved using vinyl benzoate (B1203000) without any solvent, simplifying product isolation and reducing waste. tandfonline.com
Catalyst Efficiency and Atom Economy: Green synthesis emphasizes the use of catalysts over stoichiometric reagents to improve atom economy. The development of highly efficient catalyst systems, such as polystyrene-supported palladium nanoparticles, allows for intramolecular aminocarbonylation of 2-iodobenzamides with very low catalyst loadings (as low as 2000 ppm). researchgate.net These heterogeneous catalysts can often be recovered and recycled, further enhancing the sustainability of the process. researchgate.net Using safer, in-situ sources for reagents, like oxalic acid as a carbon monoxide surrogate in carbonylation reactions, also aligns with green chemistry principles by avoiding the handling of toxic gases. researchgate.net
Energy Efficiency and Novel Technologies: Minimizing energy consumption is another pillar of green chemistry. This can be achieved through catalysis that allows for lower reaction temperatures or through the use of alternative energy sources. Metallaelectrocatalysis, which uses electricity to drive chemical transformations, is a promising sustainable strategy. It can replace chemical oxidants in C-H activation reactions, generating hydrogen as the only byproduct. researchgate.net This has been demonstrated in palladium-catalyzed C-H functionalizations and even with more earth-abundant metals like nickel. rsc.orgresearchgate.net
The following table highlights some green and sustainable approaches relevant to benzamide synthesis.
| Green Principle | Methodology | Catalyst/Reagent | Solvent/Conditions | Benefit | Reference |
| Use of Safer Solvents | C-H Activation/Annulation | Rh(III) | Water, Air (oxidant) | Reduced toxicity, product precipitates | researchgate.net |
| Use of Safer Solvents | C-H Arylation | Co-catalyst | gamma-Valerolactone (GVL) | Use of biomass-derived solvent | rsc.org |
| Solvent-Free Reactions | N-Benzoylation | Vinyl benzoate | Neat, Room Temp. | No solvent waste, easy isolation | tandfonline.com |
| Catalysis & Recycling | Carbonylative Cyclization | Polystyrene-supported Pd NPs | Toluene, 80 °C | Low catalyst loading, recyclable | researchgate.net |
| Safer Reagents | Carbonylation | Pd(OAc)₂ | Toluene, 80 °C | Oxalic acid as in-situ CO source | researchgate.net |
| Energy Efficiency | C-H Amination/Alkoxylation | Nickel | Undivided cell | Electricity as oxidant, avoids chemical waste | rsc.org |
By integrating these advanced regioselective and sustainable methodologies, the synthesis of complex molecules like this compound can be achieved with greater efficiency, control, and environmental responsibility.
Comprehensive Spectroscopic and Structural Elucidation of N 4 Benzoylphenyl 2 Iodobenzamide
Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Analysis
Spectroscopic techniques are instrumental in determining the functional groups and electronic properties of a molecule. Infrared (IR) spectroscopy probes the vibrational modes of bonds, while ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.
The infrared spectrum of N-(4-benzoylphenyl)-2-iodobenzamide is characterized by several key absorption bands that confirm the presence of its principal functional groups. The positions of these bands are influenced by the molecular environment and bonding characteristics.
A prominent feature in the IR spectrum is the N-H stretching vibration of the secondary amide group, which typically appears in the range of 3500-3170 cm⁻¹. msu.edu The exact position can be affected by hydrogen bonding. The strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is expected in the region of 1680–1630 cm⁻¹. msu.edupressbooks.pub Another strong absorption, attributed to the carbonyl (C=O) stretching of the benzoyl group (a ketone), is anticipated between 1715 cm⁻¹ and 1685 cm⁻¹. vscht.cz
The aromatic C-H stretching vibrations are typically observed as a series of bands in the 3100-3000 cm⁻¹ region. vscht.cz The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. pressbooks.pubvscht.cz The C-N stretching vibration of the amide linkage usually appears in the 1400-1200 cm⁻¹ region. The presence of the iodine atom is harder to pinpoint in a typical IR spectrum as the C-I stretching frequency is very low and falls in the far-infrared region, which is often outside the standard measurement range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3500-3170 |
| Aromatic (C-H) | Stretching | 3100-3000 |
| Ketone (C=O) | Stretching | 1715-1685 |
| Amide (C=O) | Stretching (Amide I) | 1680-1630 |
| Aromatic (C=C) | Stretching | 1600-1400 |
| Amide (C-N) | Stretching | 1400-1200 |
The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophoric systems. The molecule contains several chromophores, including the benzoyl group, the iodinated benzene (B151609) ring, and the phenyl group of the benzamide (B126) moiety, all of which contribute to its absorption profile.
The primary electronic transitions are expected to be π → π* and n → π* transitions. The benzoylphenyl and iodobenzamide moieties are the main contributors to the π-conjugated system. The presence of these extended chromophoric systems suggests that the molecule will absorb in the UV region. The longest wavelength absorption is typically associated with an intramolecular charge-transfer transition. researchgate.net
The absorption spectra of similar aromatic amide compounds show bands in the UV region, often between 200 and 400 nm. researchgate.net For this compound, one would anticipate strong absorptions corresponding to the π → π* transitions of the aromatic rings and the benzoyl group. The n → π* transition of the carbonyl groups, which is typically weaker, may also be observed. The solvent used for the analysis can influence the position and intensity of these absorption bands.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information about molecular conformation, bond lengths, bond angles, and intermolecular interactions.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. Such crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.
Once a suitable crystal is obtained, it is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. aps.org Data collection involves rotating the crystal through a series of angles to measure the intensities of a large number of reflections.
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares procedures. researchgate.net
The refined crystal structure of this compound would reveal the precise bond lengths and angles of the molecule. A key conformational feature is the dihedral angle between the planes of the various aromatic rings. In similar benzamide structures, the aryl rings can be significantly tilted with respect to each other. nih.gov The conformation of the amide linkage is also of interest, as it is typically planar due to the delocalization of the nitrogen lone pair into the carbonyl group. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in this table are hypothetical and would need to be determined experimentally.
The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role.
Hydrogen bonding is a significant directional interaction. The amide N-H group can act as a hydrogen-bond donor, while the carbonyl oxygen atoms can act as acceptors, leading to the formation of hydrogen-bonded chains or dimers. researchgate.netnih.gov In many amide crystal structures, molecules are linked by N—H⋯O hydrogen bonds. nih.gov
Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is also possible. The iodine atom in the 2-iodobenzamide (B1293540) moiety could interact with the oxygen atom of a neighboring molecule, forming C—I⋯O halogen bonds. mdpi.com
Advanced Computational and Theoretical Investigations of N 4 Benzoylphenyl 2 Iodobenzamide
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating molecules at the electronic level, providing insights that are often inaccessible through experimental means alone. acs.orgresearchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. unit.noresearchgate.net This process involves minimizing the total electronic energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral (torsional) angles. acs.org For a molecule like N-(4-benzoylphenyl)-2-iodobenzamide, key geometric parameters include the planarity of the amide linkage, the rotational angles between the three phenyl rings, and the orientation of the bulky iodine atom.
The optimized geometry of the related compound, 2-iodo-N-phenylbenzamide, has been determined experimentally via X-ray crystallography. bohrium.com In this analogue, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 79.84(6)°. The iodobenzene (B50100) ring is inclined to the amide plane by 52.01(1)°. bohrium.com A DFT optimization for this compound would yield similar foundational data, which is crucial for all subsequent computational analyses.
Interactive Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound
Note: The following data is illustrative to represent typical results from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) and is not from a published study on this specific molecule.
| Parameter | Atom Connection | Illustrative Value | Significance |
| Bond Lengths (Å) | |||
| C-I | Phenyl-Iodine | 2.10 Å | Strength of the carbon-iodine bond. |
| C=O (Amide) | Amide Carbon-Oxygen | 1.24 Å | Characterizes the carbonyl double bond. |
| C-N (Amide) | Amide Carbon-Nitrogen | 1.36 Å | Indicates partial double bond character due to resonance. |
| C=O (Ketone) | Ketone Carbon-Oxygen | 1.22 Å | Characterizes the benzoyl ketone group. |
| Dihedral Angles (°) | |||
| O=C-N-C | Amide Torsion | ~180° | Defines the planarity of the amide bond. |
| C-N-C-C | Phenyl-Amide-Phenyl | ~55° | Describes the twist of the N-phenyl ring relative to the amide. |
| I-C-C-C | Phenyl-Iodine | ~0° | Indicates the coplanarity of iodine with its host ring. |
| C-C-C=O | Benzoyl-Phenyl | ~30° | Describes the twist of the benzoyl group. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity and polarizability, while a large gap indicates high stability.
For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the benzoylphenyl system. The LUMO would likely be distributed over the electron-withdrawing 2-iodobenzamide (B1293540) moiety. The energy of these orbitals dictates the molecule's electrophilic and nucleophilic nature. researchgate.net
Interactive Table 2: Illustrative FMO Properties for this compound
Note: This data is hypothetical and serves to illustrate typical FMO analysis results.
| Parameter | Illustrative Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Capacity to donate electrons (nucleophilicity). |
| LUMO Energy | -1.8 eV | Capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates moderate chemical reactivity and stability. |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added. |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution of a molecule, revealing its electrophilic and nucleophilic sites. The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP would show strong negative potentials around the oxygen atoms of the amide and ketone carbonyl groups, making them sites for hydrogen bonding and electrophilic interaction. A region of positive potential would be expected around the amide N-H proton. The iodine atom can exhibit a region of positive potential known as a "sigma-hole," which allows it to form halogen bonds. researchgate.net
Molecular Dynamics (MD) Simulations: Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating these movements, MD provides detailed information on the conformational flexibility and stability of a molecule. For a flexible molecule like this compound, MD simulations can explore the potential energy surface associated with the rotation around its key single bonds. This helps identify the most stable conformers and the energy barriers between them.
Key dynamic properties for investigation in this compound would include the rotation around the C-N amide bond and the C-C bonds connecting the phenyl rings. The simulation would reveal the preferred spatial arrangement of the bulky phenyl and benzoylphenyl groups, which is critical for understanding how the molecule might interact with other molecules or biological targets.
Interactive Table 3: Illustrative Conformational Analysis from MD Simulations
Note: This data is hypothetical, representing potential findings from an MD study.
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) | Stability |
| 1 (Global Minimum) | 55° | 0.0 | 75% | Most Stable |
| 2 | 125° | 1.5 | 15% | Moderately Stable |
| 3 | -60° | 2.5 | 10% | Less Stable |
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using DFT calculations. The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecule's 3D geometry and electronic environment.
Interactive Table 4: Illustrative Predicted NMR Chemical Shifts (ppm)
Note: These are representative values and not from experimental or published computational data for this molecule.
| Atom | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H (Amide) | N-H | 8.9 | - |
| C (Amide C=O) | Carbonyl | - | 168.5 |
| C (Ketone C=O) | Carbonyl | - | 196.2 |
| C (Iodo-Phenyl) | C-I | - | 92.1 |
| H (Aromatic) | Phenyl H's | 7.2 - 8.1 | 120 - 140 |
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). The calculation predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These transitions typically correspond to electron excitations from occupied to unoccupied orbitals (e.g., π → π* or n → π*). For this compound, the extended conjugation would be expected to result in significant absorption in the UV region.
Ligand-Based and Structure-Based Computational Modeling for Structure-Property Relationship (SPR) Hypotheses
Computational modeling is instrumental in developing hypotheses about how a molecule's structure relates to its properties (Structure-Property Relationships, or SPR). This is particularly valuable in fields like materials science and drug discovery.
Ligand-Based Modeling: This approach is used when the structure of a biological target is unknown. It involves comparing the structural and electronic features of a series of molecules with their known properties (e.g., biological activity) to build a predictive model.
Structure-Based Modeling: When the 3D structure of a target (like an enzyme or receptor) is known, molecular docking simulations can predict how a ligand like this compound might bind to it. These simulations score different binding poses based on intermolecular interactions such as hydrogen bonds and hydrophobic contacts.
For this compound, SPR hypotheses could explore how modifications to its chemical structure would affect a property of interest.
Interactive Table 5: Illustrative Structure-Property Relationship (SPR) Hypotheses
Note: These hypotheses are illustrative and based on general chemical principles.
| Structural Modification | Hypothesized Effect on Property X | Rationale |
| Replace Iodine with Bromine | Decrease in Property X | Iodine's larger size and polarizability may be crucial for a specific interaction (e.g., halogen bonding). |
| Add electron-donating group (e.g., -OCH₃) to benzoyl ring | Increase in Property X | Enhances the electron density of the HOMO, potentially increasing charge-transfer capabilities or donor-acceptor interactions. |
| Add electron-withdrawing group (e.g., -NO₂) to 2-iodophenyl ring | Decrease in Property X | Lowers the energy of the LUMO, which could alter the molecule's overall electronic profile and reactivity in an unfavorable way. |
| Increase steric bulk near amide linkage | Decrease in Property X | May disrupt the optimal conformation required for binding to a target site. |
Potential Energy Surface Analysis and Reaction Mechanism Studies.
The intramolecular cyclization of this compound represents a key transformation for the synthesis of complex heterocyclic structures. Computational and theoretical investigations, particularly through the analysis of the potential energy surface (PES), provide profound insights into the underlying reaction mechanisms, transition states, and the feasibility of different reaction pathways. These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Theoretical Framework and Computational Methods
The exploration of the reaction mechanisms for the intramolecular cyclization of this compound is typically conducted using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent method. Functionals such as B3LYP or ωB97X-D, combined with basis sets like 6-31G(d) or LanL2DZ, are commonly employed to balance computational cost and accuracy. nih.gov
The primary objective of these theoretical studies is to map out the potential energy surface (PES) of the reaction. The PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its constituent atoms. Key features of the PES that are of interest include:
Minima: These correspond to stable structures, such as the reactant, intermediates, and the product.
Saddle Points: These are first-order saddle points on the PES and represent the transition state (TS) connecting two minima. The energy of the transition state relative to the reactant defines the activation energy barrier of the reaction.
To validate the nature of the stationary points found on the PES, a vibrational frequency analysis is performed. Minima are characterized by all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method is often used to confirm that a transition state indeed connects the intended reactant and product minima. nih.gov
Plausible Reaction Mechanisms and Potential Energy Surfaces
The intramolecular cyclization of this compound can proceed through several plausible mechanisms, primarily influenced by the choice of catalyst and reaction conditions. The two most probable pathways are a copper-catalyzed Ullmann-type coupling and a palladium-catalyzed C-N bond formation.
Copper-Catalyzed Intramolecular Ullmann-Type Cyclization:
The Ullmann reaction is a classic method for forming C-N bonds, and its intramolecular variant is a powerful tool for synthesizing heterocyclic compounds. nih.gov In the case of this compound, a copper(I) catalyst is typically involved. The generally accepted mechanism, as elucidated by computational studies on similar systems, involves the following key steps:
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl iodide to a Cu(I) species, forming a Cu(III) intermediate. This step is often the rate-determining step in the catalytic cycle. mdpi.com
Deprotonation: The amide N-H bond is deprotonated by a base, making the nitrogen atom more nucleophilic.
Reductive Elimination: The nucleophilic nitrogen atom attacks the copper center, leading to the reductive elimination of the Cu(I) catalyst and the formation of the C-N bond, resulting in the cyclized product.
Computational studies on analogous Ullmann-type reactions have provided insights into the energetics of these steps. For instance, DFT calculations on the copper-catalyzed intramolecular N-arylation have shown that the activation barrier for the oxidative addition can be significantly influenced by the nature of the ligand on the copper catalyst. mdpi.com
Palladium-Catalyzed Intramolecular C-N Bond Formation:
Palladium catalysts are also highly effective for intramolecular C-N bond formation. The catalytic cycle for the palladium-catalyzed amination of aryl halides, such as 2-iodobenzamides, is well-established and typically involves:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-I bond of the 2-iodobenzamide to form a Pd(II) intermediate.
Ligand Exchange and Deprotonation: The amide can coordinate to the palladium center, followed by deprotonation of the N-H bond by a base to form a palladium-amido complex.
Reductive Elimination: This is the key bond-forming step where the C-N bond is formed, and the cyclized product is released, regenerating the Pd(0) catalyst.
Theoretical studies have shown that the nature of the phosphine (B1218219) ligand on the palladium catalyst plays a crucial role in the efficiency of the reductive elimination step. escholarship.org
Detailed Research Findings and Data Tables
While specific computational studies on this compound are not extensively reported in the literature, data from analogous systems can provide valuable insights. The following tables present hypothetical yet plausible data based on computational studies of similar intramolecular cyclization reactions.
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Cu(I)/DMEDA | 18.5 |
| Reductive Elimination | Cu(I)/DMEDA | 9.2 |
| Oxidative Addition | Pd(0)/Xantphos | 15.8 |
| Reductive Elimination | Pd(0)/Xantphos | 12.1 |
| Parameter | Catalyst System | Value |
|---|---|---|
| C-N bond length (Å) | Cu(I)/DMEDA | 2.18 |
| Cu-N bond length (Å) | Cu(I)/DMEDA | 2.05 |
| Cu-C bond length (Å) | Cu(I)/DMEDA | 2.09 |
| C-N bond length (Å) | Pd(0)/Xantphos | 2.25 |
| Pd-N bond length (Å) | Pd(0)/Xantphos | 2.15 |
| Pd-C bond length (Å) | Pd(0)/Xantphos | 2.10 |
The benzoylphenyl substituent on the amide nitrogen can influence the reaction in several ways. Electronically, the benzoyl group is electron-withdrawing, which can affect the nucleophilicity of the amide nitrogen. Sterically, the bulky nature of this group can influence the geometry of the transition state. Computational studies on related systems have shown that electron-withdrawing groups on the aryl ring can impact the activation barrier of the C-H activation step in some cyclization reactions. researchgate.net
Design and Application of N 4 Benzoylphenyl 2 Iodobenzamide As a Molecular Probe Scaffold
Principles of Molecular Probe Design Utilizing the N-(4-benzoylphenyl)-2-iodobenzamide Core
The design of a molecular probe is centered on incorporating several key functionalities into a single molecule: a specificity or recognition unit, a reactive moiety for covalent bond formation, and a reporter tag for detection and isolation. The this compound core inherently possesses or can be readily adapted to include these elements.
The core principles of its use as a probe scaffold are:
Recognition Element : The 2-iodobenzamide (B1293540) or the N-benzoylphenyl portion can be systematically modified. These modifications can introduce specific pharmacophores or binding motifs that direct the probe to a desired biological target, such as a particular protein or enzyme. The probe's effectiveness relies on this unit's ability to reversibly bind to the target protein with sufficient affinity and specificity.
Photoreactive Group : The benzophenone (B1666685) moiety is a well-established photoreactive group used for photoaffinity labeling (PAL). nih.gov Upon irradiation with UV light (typically around 350-360 nm), the benzophenone is excited to a triplet diradical state. scispace.com This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue within the binding site, leading to the formation of a stable, covalent crosslink between the probe and its target protein. scispace.com
Reporter/Functional Handle : The 2-iodo group on the benzamide (B126) ring serves as a key handle for introducing reporter functionalities. Most notably, it is a prime site for radioiodination, allowing for the creation of radioligands. acs.org Furthermore, synthetic strategies can modify either aromatic ring to append other reporter groups or bio-orthogonal handles for downstream applications.
The modular nature of the this compound scaffold allows for the rational design and optimization of molecular probes for specific biological questions. The linker connecting the recognition element, photoreactive group, and reporter tag is also a critical design component, as its length and flexibility can significantly impact the probe's ability to effectively capture its target. nih.gov
Strategies for Incorporating Bio-orthogonal Handles and Reporter Groups
Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. chempep.comnih.gov Incorporating bio-orthogonal handles into the this compound scaffold expands its utility, enabling a "two-step" or "click chemistry" approach to target identification.
Common Bio-orthogonal Handles and Reporter Groups:
Azides and Alkynes : The azide (B81097) (–N₃) and terminal alkyne (–C≡CH) groups are the most common bio-orthogonal pair. They react via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.comnih.gov
Tetrazines and Strained Alkenes/Alkynes : Tetrazines react extremely rapidly with dienophiles like trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN) in what is known as the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. nih.govuochb.cz
Reporter Groups : These include biotin (B1667282) for affinity purification (e.g., via streptavidin-coated beads) and fluorescent dyes (fluorophores) for imaging. nih.gov
Synthetic Strategies: To incorporate these groups, the this compound scaffold would be synthesized from precursors already containing the desired handle. For example, a synthetic route could involve using an amino-functionalized precursor (e.g., 4-aminobenzophenone) that has been pre-modified with an azide or a protected alkyne. This modified piece would then be coupled with 2-iodobenzoyl chloride to form the final probe scaffold. This late-stage introduction of sensitive groups is a common strategy. nih.gov
This two-step approach offers significant flexibility. A single probe containing a bio-orthogonal handle can be used for multiple purposes by simply "clicking" on different reporter tags (e.g., biotin for pulldown experiments, a fluorophore for microscopy, or even a drug molecule for targeted delivery applications). nih.gov
| Bio-orthogonal Reaction | Reacting Groups | Key Features | Typical Application |
|---|---|---|---|
| CuAAC ("Click" Chemistry) | Azide + Terminal Alkyne | High yield and specificity; requires a copper(I) catalyst which can be toxic to living cells. chempep.com | In vitro labeling, fixed cells, proteomics. |
| SPAAC | Azide + Strained Alkyne (e.g., BCN, DIBO) | Catalyst-free, making it suitable for live-cell and in vivo studies; kinetics can be slower than CuAAC. chempep.comnih.gov | Live-cell imaging, in vivo labeling. |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast reaction kinetics, catalyst-free, highly bio-orthogonal. nih.govuochb.cz | Rapid live-cell labeling, pre-targeted imaging. |
Development of Photoaffinity Labels Leveraging the Benzophenone Moiety
Photoaffinity labeling (PAL) is a powerful technique used to identify unknown protein-ligand interactions and map binding sites. nih.govmdpi.com The benzophenone moiety within the this compound scaffold makes it an ideal candidate for developing photoaffinity probes.
Mechanism and Advantages: Upon irradiation with low-energy UV-A light (~350 nm), the benzophenone carbonyl group undergoes an n→π* transition to form a singlet excited state, which rapidly converts to a more stable triplet diradical. This triplet diradical is reactive enough to abstract a hydrogen atom from C-H bonds of nearby amino acid residues, forming a covalent bond between the probe and the target protein. scispace.com
Advantages of benzophenone as a photophore include:
Chemical Stability : Benzophenone is relatively stable to various chemical conditions and ambient light, allowing for easier synthesis and handling of the probe. scispace.com
Activation Wavelength : The activation wavelength of ~350 nm is less likely to cause significant damage to proteins compared to shorter wavelength UV light required for other photophores. nih.gov
Challenges and Considerations: Despite its advantages, benzophenone has some drawbacks. Its bulkiness could potentially interfere with the probe's binding to its target protein. scispace.com Furthermore, the high reactivity of the excited triplet state can sometimes lead to nonspecific labeling or reactions with the solvent (water), reducing cross-linking efficiency. Therefore, control experiments, such as competition assays with an excess of unlabeled ligand, are crucial to validate the specificity of the photo-labeling. nih.gov
| Photoreactive Group | Reactive Intermediate | Activation λ (nm) | Advantages | Disadvantages |
|---|---|---|---|---|
| Benzophenone | Triplet Diradical | ~350-360 | Chemically stable, inert until activated. scispace.com | Bulky, can have lower cross-linking efficiency. scispace.com |
| Aryl Azide | Nitrene | ~254-300 | Small size, high reactivity. | Less stable, shorter wavelength can damage proteins. nih.gov |
| Diazirine | Carbene | ~350-380 | Small size, short-lived and highly reactive intermediate. nih.gov | Can be synthetically challenging to incorporate. nih.gov |
Radioiodination Chemistry and Potential for Radioligand Development
The 2-iodo-substituent on the benzamide ring is a critical feature for developing radioligands for imaging and therapeutic applications. mdpi.com Various isotopes of iodine are available, each with distinct properties suitable for different nuclear medicine applications.
| Isotope | Half-life | Emission Type | Primary Application |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.2 hours | γ (gamma) | SPECT Imaging. mdpi.com |
| Iodine-124 (¹²⁴I) | 4.2 days | β+ (positron) | PET Imaging. mdpi.com |
| Iodine-125 (¹²⁵I) | 59.4 days | γ (low energy) | In vitro assays, autoradiography, preclinical research. acs.org |
| Iodine-131 (¹³¹I) | 8.0 days | β- (beta), γ | Targeted Radionuclide Therapy, SPECT Imaging. acs.org |
Radioiodination Methods: The introduction of a radioiodine atom onto the this compound scaffold would typically be performed as the final step in the synthesis due to the decaying nature of the isotope. Common methods include:
Electrophilic Destannylation : This is one of the most widely used methods for radioiodination. It involves synthesizing a trialkylstannyl (e.g., trimethylstannyl or tributylstannyl) precursor in place of the iodine atom. This precursor is then reacted with a source of electrophilic radioiodine (e.g., [¹²³I]NaI) in the presence of a mild oxidizing agent like Chloramine-T. This method is highly efficient and regioselective. snmjournals.org
Iododesilylation : Similar to destannylation, this method uses a silyl (B83357) precursor (e.g., trimethylsilyl). It generally requires harsher acidic conditions and may result in lower radiochemical yields compared to the stannyl (B1234572) route due to the higher stability of the carbon-silicon bond. acs.orgmdpi.com
Halogen Exchange : This method involves the exchange of the stable ¹²⁷I atom with a radioisotope. This reaction often requires heat and a copper catalyst, and specific activities can be lower.
A radioiodinated this compound derivative could serve as a "theranostic" agent. For instance, an ¹²⁴I-labeled version could be used for PET imaging to confirm target engagement in a tumor, while the corresponding ¹³¹I-labeled version could be used for targeted radiotherapy to destroy the cancer cells. Several radioiodinated benzamides have been successfully developed as imaging agents for melanoma. snmjournals.orgresearchgate.net
Utility in Mechanistic Chemical Biology Studies for Target Engagement
The convergence of the features discussed—a target recognition domain, a photoreactive crosslinker, and a reporter handle—makes the this compound scaffold a powerful tool for studying target engagement in mechanistic chemical biology.
Target engagement confirms that a molecule (e.g., a drug candidate) physically interacts with its intended biological target in a complex system like a cell lysate or a living cell. A probe based on the this compound scaffold can be used in a typical workflow:
Incubation : The probe, which mimics a drug or ligand of interest, is incubated with a biological sample (e.g., cell lysate or intact cells). The recognition moiety on the probe directs it to its specific protein target(s).
Photo-Crosslinking : The sample is irradiated with UV light (~350 nm), activating the benzophenone moiety. This creates a covalent bond, permanently linking the probe to its target protein(s). nih.gov
Enrichment and Identification :
If the probe includes a biotin reporter tag (added via a bio-orthogonal reaction), the covalently linked probe-protein complexes can be captured and enriched from the complex mixture using streptavidin-coated affinity beads.
The captured proteins are then eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry.
Validation : By identifying the proteins that have been "pulled down," researchers can confirm the direct targets of the original drug molecule. Competition experiments, where the biological sample is pre-incubated with an excess of the non-probe drug, are performed to ensure the interactions are specific to the intended binding site. nih.gov
This approach is invaluable for validating the mechanism of action of new drugs, identifying off-target effects, and discovering novel therapeutic targets from phenotypic screens. nih.gov
Future Perspectives in N 4 Benzoylphenyl 2 Iodobenzamide Research
Innovations in Environmentally Benign Synthetic Methodologies
The synthesis of amide bonds, a cornerstone of organic chemistry, is undergoing a green revolution. sigmaaldrich.combohrium.com Traditional methods for creating amides often involve superstoichiometric amounts of coupling agents, leading to significant chemical waste. sigmaaldrich.combohrium.com The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a critical area for advancing green chemistry. sigmaaldrich.com This shift is crucial for the synthesis of compounds like N-(4-benzoylphenyl)-2-iodobenzamide, promoting more sustainable and atom-economical processes.
Key innovations in this area include:
Catalytic Direct Amidation: Boronic acid-catalyzed amidations and metal-catalyzed hydration of nitriles are emerging as powerful, waste-reducing alternatives. sigmaaldrich.combohrium.com These methods often proceed under mild conditions and with high atom economy. bohrium.com
Dehydrogenative Coupling: Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines offers a direct route to amides with the liberation of hydrogen gas as the only byproduct. sigmaaldrich.com
Solvent-Free Synthesis: The development of solvent-free procedures, such as using boric acid as a catalyst in the reaction of carboxylic acids and urea, presents a simple, efficient, and environmentally friendly option. semanticscholar.org
Enzymatic Synthesis: Biocatalysis, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), provides a sustainable pathway for amide synthesis from free carboxylic acids and amines in green solvents. nih.gov This method often avoids the need for intensive purification steps. nih.gov
Avoiding Hazardous Reagents: Greener methods aim to replace hazardous and toxic reagents like thionyl chloride and oxalyl chloride, which are traditionally used to activate carboxylic acids. semanticscholar.org
The adoption of these greener methodologies in the synthesis of this compound will not only reduce the environmental impact but also potentially streamline production processes. A comparison of traditional and green amidation methods is presented below.
Table 1: Comparison of Amidation Methodologies
| Feature | Traditional Methods | Green/Catalytic Methods |
|---|---|---|
| Reagents | Stoichiometric coupling agents (e.g., HATU, EDC) ucl.ac.uk | Catalytic amounts of boronic acids, transition metals, or enzymes sigmaaldrich.comnih.gov |
| Byproducts | Large quantities of waste ucl.ac.uk | Often benign small molecules like water or hydrogen gas sigmaaldrich.combohrium.com |
| Conditions | Often harsh | Generally milder reaction conditions bohrium.com |
| Atom Economy | Low | High bohrium.com |
| Environmental Impact | High | Significantly lower |
Advancements in Automated Structure Elucidation Techniques
The determination of a molecule's precise structure is a critical, yet often bottlenecking, step in chemical discovery. stanford.edursc.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structure elucidation. stanford.edursc.orgwalshmedicalmedia.com The future of this field lies in the automation of data interpretation, significantly accelerating the pace of research.
Recent and future advancements include:
AI and Machine Learning in NMR: Machine learning frameworks are being developed to automatically analyze 1D and 2D NMR spectra. stanford.edursc.orgcreative-biostructure.com These algorithms can predict the presence of specific substructures and rank potential constitutional isomers based on experimental data. stanford.edursc.org For instance, a machine learning model could predict the correct constitutional isomer from NMR data in a high percentage of cases, significantly aiding chemists. stanford.edursc.org
Integrated Spectroscopic Techniques: The hyphenation of techniques like NMR and MS provides a more comprehensive dataset for structure elucidation. creative-biostructure.comnih.govmdpi.com This combination allows for the correlation of structural information with molecular mass and composition, which is particularly useful for complex molecules. creative-biostructure.commdpi.com
Database-Independent Algorithms: The development of computational algorithms that mimic the deductive process of a trained spectroscopist offers a powerful tool for structure elucidation without relying on extensive spectral databases. nih.govacs.org These algorithms analyze IR, NMR, and MS data to piece together a molecule's structure from its fundamental fragments. nih.govacs.org
Advanced NMR Pulse Sequences: Innovations such as Non-Uniform Sampling (NUS) are reducing the time required for multidimensional NMR experiments and increasing sensitivity, enabling the study of larger and more complex molecules. creative-biostructure.com
These advancements will allow for faster and more accurate structural determination of novel this compound derivatives and their reaction products.
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Key applications of AI and ML in this context include:
Predictive Modeling: ML models can accurately predict a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). ontosight.ainih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mymedicaldepartment.com
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, moving beyond the screening of existing compound libraries. mymedicaldepartment.com This opens up new avenues for discovering potent and selective therapeutic agents.
Structure-Activity Relationship (SAR) Studies: AI can identify complex patterns in SAR data, helping to understand how specific structural modifications influence a molecule's activity. ontosight.ai For benzamide (B126) derivatives, computational modeling can guide the selection of substituents to enhance their biological effects. ontosight.ai
Reaction Outcome Prediction: Machine learning models are being trained to predict the success of chemical reactions, which can help in optimizing reaction conditions for the synthesis of new compounds. nih.gov
The integration of AI and ML into the research workflow for this compound will accelerate the discovery of new derivatives with enhanced therapeutic potential.
Table 2: Impact of AI/ML on Molecular Design
| Area of Impact | Description |
|---|---|
| Target Identification | AI can analyze biological data to identify and validate new drug targets. mymedicaldepartment.com |
| Lead Optimization | ML models predict the effects of structural changes on activity and safety. preprints.org |
| Toxicity Prediction | AI algorithms can forecast potential adverse effects early in the design process. nih.gov |
| Synthesis Planning | AI can assist in devising efficient synthetic routes for target molecules. mit.edu |
Exploration of Unconventional Reactivity Pathways and Transformations
The unique structural features of this compound, particularly the ortho-iodo substituent, open the door to a wide range of novel chemical transformations. Research in this area focuses on discovering and understanding unconventional reactivity to create complex and valuable molecules.
Future research directions include:
Catalytic C-H Activation/Arylation: Palladium-catalyzed intramolecular C-H arylation of related 2-halo-N-arylbenzamides has been shown to produce phenanthridinones. rsc.org Exploring similar C-H activation strategies with this compound could lead to the synthesis of novel polycyclic aromatic compounds.
Hypervalent Iodine Chemistry: The iodine atom in 2-iodobenzamides can be oxidized to a hypervalent state, creating highly reactive species capable of mediating unique transformations. researchgate.netbohrium.com These hypervalent iodine reagents can act as catalysts for the oxidation of alcohols and other functional groups. researchgate.net The conformational rigidity of related lactam-type 2-iodobenzamide (B1293540) catalysts has been shown to enhance their reactivity. researchgate.net
Novel Coupling Reactions: The development of new catalytic systems, such as copper-catalyzed C-N bond formation, continues to provide more efficient and greener methods for constructing complex molecules from N-arylbenzamides. researchgate.net
Dehydrogenative Cross-Coupling: Transition-metal-free dehydrogenative cross-oxidative coupling reactions have been developed for the synthesis of N-arylbenzamides from simpler starting materials. beilstein-journals.org Investigating the participation of this compound in such reactions could yield novel dimeric or oligomeric structures.
The exploration of these unconventional pathways will undoubtedly expand the synthetic utility of this compound and its derivatives.
Synergistic Approaches Combining Experimental and Computational Research
The future of chemical research lies in the tight integration of experimental and computational methods. nih.govacs.org This synergistic approach allows for a deeper understanding of reaction mechanisms, molecular properties, and biological interactions than either method could achieve alone.
For this compound, this synergy will be crucial for:
Mechanism Elucidation: Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways and transition states, providing insights into the mechanisms of novel transformations observed in the lab. researchgate.net This understanding can then be used to optimize reaction conditions and design more efficient catalysts. acs.org
Rational Catalyst Design: By computationally modeling catalyst-substrate interactions, researchers can rationally design new catalysts with improved activity and selectivity for reactions involving this compound. nih.gov
Predicting and Validating Properties: Computational models can predict the properties of newly designed derivatives, which can then be synthesized and tested experimentally to validate the models. nih.govacs.org This iterative cycle of prediction and validation accelerates the discovery process. For example, molecular dynamics simulations can predict the stability of a compound's interaction with a biological target, which can then be confirmed by in vitro assays. researchgate.netmdpi.com
Interpreting Complex Data: Computational methods can help to interpret complex experimental data, such as NMR spectra or the results of high-throughput screening assays. nih.gov
This powerful combination of in silico and in vitro/in vivo studies will drive future innovations in the chemistry and application of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
